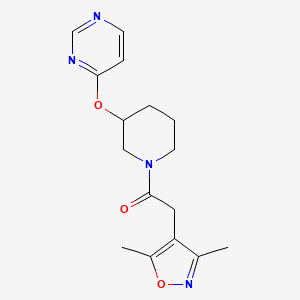

1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol

Vue d'ensemble

Description

1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol, also known as 4-AP or 4-APO, is an organic compound belonging to the class of amines. It is an important chemical intermediate used in organic synthesis, and has a wide range of applications in the pharmaceutical, agrochemical, and cosmetic industries. 4-AP is a versatile compound with a wide range of biological activities, including antifungal, anti-inflammatory, and analgesic effects. It has been used as a research tool to study the mechanism of action of various drugs, as well as to develop new therapeutic agents.

Applications De Recherche Scientifique

- Beta-Adrenergic Receptor Agonist : 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol acts as a beta-adrenergic receptor agonist. It selectively stimulates beta receptors, affecting heart rate, contractility, and blood pressure. Researchers investigate its potential in treating heart failure, arrhythmias, and hypertension .

- Neurotransmitter Modulation : The compound’s ability to modulate neurotransmitter release makes it relevant in neurobiology. It influences norepinephrine and dopamine signaling, impacting mood, cognition, and behavior. Studies explore its role in depression, anxiety, and attention disorders .

- Prodrug Design : Researchers utilize 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol as a prodrug. Its hydrolysis in vivo releases the active form, facilitating drug delivery. Investigations focus on enhancing drug solubility, stability, and targeted release .

- Functional Monomer : The compound serves as a functional monomer in polymer synthesis. It participates in copolymerization reactions, leading to materials with tailored properties. Applications include drug-eluting stents, hydrogels, and drug carriers .

- Building Block : Chemists use 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol as a building block for diverse organic compounds. Its versatile reactivity allows access to complex structures. Applications range from pharmaceuticals to agrochemicals .

- Chiral Separation Agent : The compound’s chirality enables enantioselective separation. Researchers employ it as a chiral selector in chromatography and capillary electrophoresis. This aids in pharmaceutical quality control and environmental analysis .

Cardiovascular Research

Neuroscience and Neuropsychiatry

Drug Delivery Systems

Polymer Chemistry

Organic Synthesis

Analytical Chemistry

Propriétés

IUPAC Name |

1-(4-aminophenoxy)-3-(dimethylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-13(2)7-10(14)8-15-11-5-3-9(12)4-6-11/h3-6,10,14H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYVZXJHUROLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COC1=CC=C(C=C1)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol | |

CAS RN |

260045-60-1 | |

| Record name | 1-(4-aminophenoxy)-3-(dimethylamino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid](/img/structure/B2797143.png)

![Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2797149.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2797154.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2797155.png)

![3-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B2797159.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2797161.png)